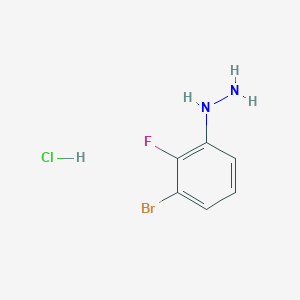

(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride” is a chemical compound that is used as a pharmaceutical intermediate . It is related to the class of compounds known as isoindolines , which are important structural components in many natural products and biologically active compounds .

Synthesis Analysis

The synthesis of isoindoline derivatives, such as “(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride”, can be achieved through various methods. One method involves the 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by an intramolecular aza-Michael reaction . Another method involves [3+2] cycloaddition of the azomethine ylides to quinone in the presence of suitable catalysts . These methods have also been adapted to give chiral derivatives .

Molecular Structure Analysis

The molecular structure of “(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride” is similar to that of isoindoline . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .

Chemical Reactions Analysis

The most direct method for the preparation of “(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride” is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of phthalimido to amino group .

Mecanismo De Acción

While the specific mechanism of action for “(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride” is not mentioned in the retrieved sources, it is known that some isoindoline derivatives have been identified by targeted SAR studies as promising structures interacting with RCAR/(PYR/PYL) receptor proteins .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride involves the reduction of 2,3-dihydro-1H-isoindole-5-carboxylic acid followed by the conversion of the resulting alcohol to the hydrochloride salt.", "Starting Materials": [ "2,3-dihydro-1H-isoindole-5-carboxylic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1H-isoindole-5-carboxylic acid in methanol.", "Step 2: Add a catalytic amount of hydrochloric acid to the solution.", "Step 3: Slowly add sodium borohydride to the solution while stirring.", "Step 4: Allow the reaction to proceed for several hours.", "Step 5: Quench the reaction by adding water and stirring.", "Step 6: Extract the product with a suitable organic solvent.", "Step 7: Concentrate the organic layer and add hydrochloric acid to form the hydrochloride salt.", "Step 8: Isolate the product by filtration or crystallization." ] } | |

Número CAS |

910237-79-5 |

Nombre del producto |

(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride |

Fórmula molecular |

C9H12ClNO |

Peso molecular |

185.7 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.